molecular formula C₁₀H₁₉D₃ClN B1146522 dl-Propylhexedrine-d3 Hydrochloride CAS No. 1346605-06-8

dl-Propylhexedrine-d3 Hydrochloride

Cat. No.: B1146522
CAS No.: 1346605-06-8
M. Wt: 194.76

Description

Chemical Identity:
dl-Propylhexedrine-d3 Hydrochloride (CAS 1346605-06-8) is a deuterated analog of dl-Propylhexedrine Hydrochloride, where three hydrogen atoms are replaced with deuterium. Its molecular formula is C₁₀H₁₉D₃ClN, with a molecular weight of 191.74 g/mol .

Synonyms: Common aliases include Benzedrex-d3 Hydrochloride, NSC 170998-d3, and (±)-Propylhexedrine-d3 Hydrochloride .

Applications: Primarily used as an internal standard in mass spectrometry and chromatography due to its isotopic labeling, which minimizes interference during quantitative analysis of non-deuterated Propylhexedrine in biological or chemical matrices .

Properties

IUPAC Name

3-cyclohexyl-1,1,1-trideuterio-N-methylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(11-2)8-10-6-4-3-5-7-10;/h9-11H,3-8H2,1-2H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLEGHNSHAIHZPS-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CC1CCCCC1)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dl-Propylhexedrine-d3 Hydrochloride typically involves the deuteration of propylhexedrine. This can be achieved through various methods, including catalytic exchange reactions where hydrogen atoms are replaced with deuterium. The reaction conditions often involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale deuteration processes. These processes are designed to ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: dl-Propylhexedrine-d3 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

dl-Propylhexedrine-d3 Hydrochloride is widely used in scientific research, particularly in the fields of:

    Chemistry: Used as a reference standard in analytical chemistry for studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to trace the pathways and interactions of propylhexedrine in biological systems.

    Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.

    Industry: Utilized in the development of new pharmaceuticals and chemical products.

Mechanism of Action

The mechanism of action of dl-Propylhexedrine-d3 Hydrochloride involves its interaction with adrenergic receptors. It acts as an alpha-adrenergic agonist, leading to vasoconstriction and relief of nasal congestion. The compound causes the norepinephrine, dopamine, and serotonin transporters to reverse their direction of flow, resulting in the release of these neurotransmitters from the vesicles to the cytoplasm and from the cytoplasm to the synapse .

Comparison with Similar Compounds

dl-Propylhexedrine Hydrochloride (CAS 1007-33-6)

Property dl-Propylhexedrine-d3 HCl dl-Propylhexedrine HCl
Molecular Formula C₁₀H₁₉D₃ClN C₁₀H₂₂ClN
Molecular Weight 191.74 g/mol 191.74 g/mol (non-deuterated)
Isotopic Composition Three deuterium atoms No deuterium
Analytical Utility Internal standard for LC-MS/MS Target analyte in drug assays

Key Differences :

  • Isotopic Effects : Deuterium substitution increases molecular weight and alters retention times in chromatographic separation, reducing signal overlap .
  • Cost and Availability : The deuterated form is more expensive and specialized, typically reserved for precision analytics .

Comparison with Other Deuterated Standards

Ecgonine Methylester-D3 Hydrochloride (CAS DEA No. 9180 CII)

Property dl-Propylhexedrine-d3 HCl Ecgonine Methylester-D3 HCl
Application Stimulant analysis Cocaine metabolite quantification
Molecular Weight 191.74 g/mol 202.27 + 36.46 g/mol
Matrix Use Biological fluids Urine, blood

Similarities :

  • Both serve as deuterated internal standards to enhance analytical accuracy .

EDDP-D3 Perchlorate (CAS N/A)

Property dl-Propylhexedrine-d3 HCl EDDP-D3 Perchlorate
Structure Cyclohexyl-isopropyl amine Diphenylpyrrolinium derivative
Use Case Sympathomimetic agent analysis Methadone metabolite detection

Contrast :

  • Structural differences lead to divergent chromatographic behaviors and ionization efficiencies in mass spectrometry .

Structural and Functional Comparison with Other Hydrochlorides

Dopamine Hydrochloride (CAS 62-31-7)

Property dl-Propylhexedrine-d3 HCl Dopamine HCl
Pharmacological Class Stimulant (nasal decongestant) Neurotransmitter (cardiotonic)
Molecular Structure Cyclohexyl-isopropyl backbone Catecholamine backbone
Lipophilicity Higher (due to cyclohexyl group) Lower

Analytical Note: Dopamine HCl’s polar structure requires hydrophilic interaction chromatography (HILIC), whereas dl-Propylhexedrine-d3 HCl is better suited for reverse-phase LC .

Doxepin Hydrochloride (CAS 1229-29-4)

Property dl-Propylhexedrine-d3 HCl Doxepin HCl
Chirality Racemic mixture (DL) E/Z isomer mixture
Separation Challenge Requires chiral columns Normal-phase HPLC for isomers

Quality Control: Doxepin HCl’s USP monographs emphasize stringent resolution (R ≥ 1.5) between isomers, a principle applicable to dl-Propylhexedrine-d3 HCl’s chiral analysis .

Chromatographic Behavior vs. Alkaloid Hydrochlorides

highlights chromatographic profiles of alkaloids like Berberine HCl and Palmatine HCl , which exhibit longer retention times due to aromaticity and larger conjugated systems. In contrast, dl-Propylhexedrine-d3 HCl’s aliphatic structure results in shorter retention times under similar reverse-phase conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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dl-Propylhexedrine-d3 Hydrochloride
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